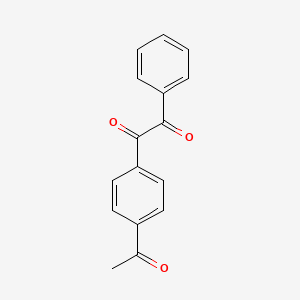

1-(4-Acetylphenyl)-2-phenylethane-1,2-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(4-Acetylphenyl)-2-phenylethane-1,2-dione” belongs to the class of organic compounds known as acetophenones, which are characterized by a phenyl group connected to a ketone group . Acetophenones are used in a variety of applications, including as intermediates in organic synthesis and in the production of pharmaceuticals and agrochemicals .

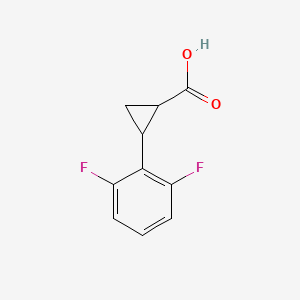

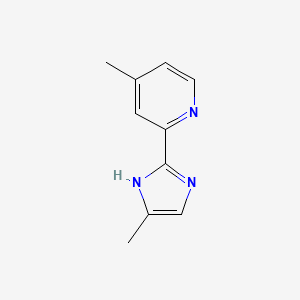

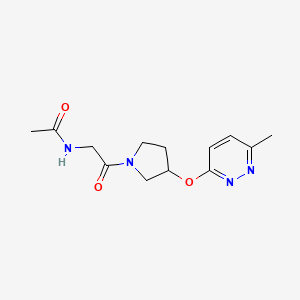

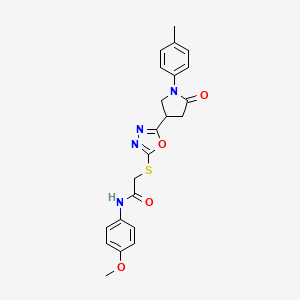

Molecular Structure Analysis

The molecular structure of “1-(4-Acetylphenyl)-2-phenylethane-1,2-dione” would likely consist of two phenyl rings connected by an ethane bridge, with one of the phenyl rings bearing an acetyl group . The presence of the ketone group would introduce polarity to the molecule, potentially affecting its physical and chemical properties .

Chemical Reactions Analysis

Acetophenones can undergo a variety of chemical reactions, including reduction to form alcohols, oxidation to form benzoic acids, and condensation reactions to form larger molecules .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Acetylphenyl)-2-phenylethane-1,2-dione” would be influenced by its molecular structure. For example, the presence of the ketone group would make it polar, potentially affecting its solubility in various solvents .

Wissenschaftliche Forschungsanwendungen

Impurity in Ibuprofen

This compound is a potential impurity in Ibuprofen . It arises from oxidative and thermal treatments of Ibuprofen .

Model Compound for Drug Metabolism

It has been used as a model compound for studying drug metabolism . This helps researchers understand how drugs are broken down in the body and how they interact with other substances.

Synthesis of Novel Drugs

This compound has been used in the synthesis of novel drugs . By modifying its structure or combining it with other compounds, researchers can create new drugs with potentially improved properties.

4. Precursor in the Synthesis of Other Organic Compounds It serves as a precursor in the synthesis of other organic compounds, such as amines, esters, and nitriles . This makes it a valuable tool in organic chemistry.

5. Studies on the Structure-Activity Relationships of Drugs It has been utilized in studies on the structure-activity relationships of drugs . Understanding these relationships can help researchers design more effective drugs.

Development of New Synthetic Methods

This compound has been used in the development of new synthetic methods . These methods can then be used to synthesize other compounds more efficiently or with better yields.

Anti-inflammatory and Analgesic Properties

It has been found to have anti-inflammatory and analgesic properties . This suggests that it could potentially be used in the treatment of conditions involving inflammation and pain.

8. Inhibitory Effect on Cytochrome P450 Enzymes It has an inhibitory effect on the activity of cytochrome P450 enzymes . These enzymes play a crucial role in drug metabolism, so understanding how this compound interacts with them can provide valuable insights into drug-drug interactions.

Wirkmechanismus

Target of Action

The primary targets of 1-(4-Acetylphenyl)-2-phenylethane-1,2-dione are the enzymes carbonic anhydrase (hCAs) and acetylcholinesterase (AChE) . These enzymes play crucial roles in various physiological processes. Carbonic anhydrases are involved in maintaining acid-base balance in the body, while acetylcholinesterase is responsible for the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft.

Mode of Action

1-(4-Acetylphenyl)-2-phenylethane-1,2-dione interacts with its targets, hCAs and AChE, by inhibiting their activities . The compound binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions. This results in changes in the physiological processes regulated by these enzymes.

Biochemical Pathways

The inhibition of hCAs and AChE by 1-(4-Acetylphenyl)-2-phenylethane-1,2-dione affects several biochemical pathways. The inhibition of hCAs can disrupt the regulation of pH in various body tissues, affecting processes such as respiration and the transport of carbon dioxide and oxygen . On the other hand, the inhibition of AChE can lead to an increase in the concentration of acetylcholine in the synaptic cleft, affecting nerve impulse transmission .

Pharmacokinetics

The compound’s inhibitory effects on hcas and ache suggest that it is able to reach these enzymes in the body, indicating that it has some degree of bioavailability .

Result of Action

The molecular and cellular effects of 1-(4-Acetylphenyl)-2-phenylethane-1,2-dione’s action are primarily related to its inhibitory effects on hCAs and AChE. By inhibiting these enzymes, the compound can affect various physiological processes, including acid-base balance and nerve impulse transmission .

Action Environment

The action, efficacy, and stability of 1-(4-Acetylphenyl)-2-phenylethane-1,2-dione can be influenced by various environmental factors. For instance, the compound’s activity can be affected by the pH of the environment, as this can influence the compound’s ionization state and, consequently, its ability to interact with its targets . Additionally, the presence of other substances that can bind to hCAs and AChE can affect the compound’s efficacy by competing with it for binding to these enzymes .

Eigenschaften

IUPAC Name |

1-(4-acetylphenyl)-2-phenylethane-1,2-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-11(17)12-7-9-14(10-8-12)16(19)15(18)13-5-3-2-4-6-13/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDLRPUYRTTUKQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dimethylphenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2602303.png)

![N-(4-chloro-2-fluorophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/no-structure.png)

![2,5-dichloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide](/img/structure/B2602317.png)

![6-bromo-N-{[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}pyridine-2-carboxamide](/img/structure/B2602324.png)